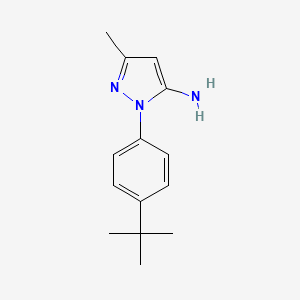![molecular formula C13H17NO4S B1386939 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7](/img/structure/B1386939.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid, often referred to as 2MMPPCA, is an important organic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. 2MMPPCA is a synthetic compound that is relatively simple to synthesize, and it has a wide range of applications in the laboratory. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.
Starting Materials
2-methyl-4-(methylsulfonyl)benzaldehyde, pyrrolidine-2-carboxylic acid, catalyst
Reaction
Step 1: Dissolve 2-methyl-4-(methylsulfonyl)benzaldehyde (1.0 equiv) and pyrrolidine-2-carboxylic acid (1.2 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine (DMAP) to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as diethyl ether or ethyl acetate to remove any impurities., Step 6: Dry the product under vacuum to obtain 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid as a white solid.
科学的研究の応用
2MMPPCA has a wide range of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used in the study of metabolic pathways and the study of enzyme-substrate interactions. In addition, 2MMPPCA has been used in the study of cellular signaling pathways and the study of gene expression.
作用機序
2MMPPCA acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2MMPPCA. In addition, 2MMPPCA can act as an allosteric modulator, meaning that it can bind to the allosteric site of an enzyme and alter its activity.
生化学的および生理学的効果
2MMPPCA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. Finally, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins, such as the enzyme ribonuclease.
実験室実験の利点と制限
2MMPPCA has a number of advantages and limitations for lab experiments. One of the main advantages of using 2MMPPCA is that it is relatively simple to synthesize and it is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 2MMPPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2MMPPCA is not very stable at high temperatures, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 2MMPPCA. One potential direction is to further explore its use in the synthesis of drugs and other compounds. Additionally, research could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Other potential future directions include the development of new methods to synthesize 2MMPPCA and the development of new methods to measure its activity. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
特性
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJOONXQXPISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

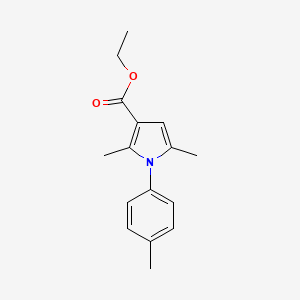
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
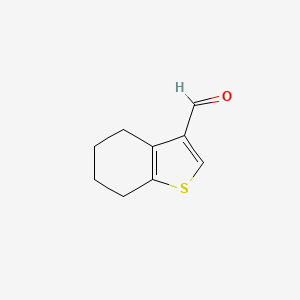
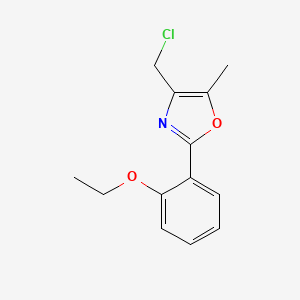
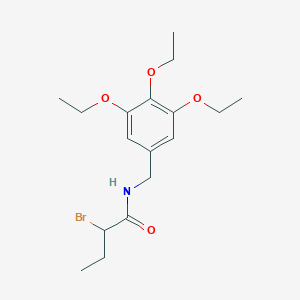
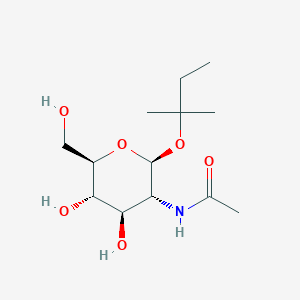
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
